REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[Br:9].N[C:11]1N=C(O)C=CC=1.BrBr>C(O)(=O)C.O>[Br:9][C:3]1[C:2]([NH2:1])=[N:7][C:6]([O:8][CH3:11])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=N1)O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC(=N1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted
|
Type
|
CUSTOM
|
Details
|
the combined organic layers are dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Then a suspension of 6-amino-5-bromo-pyridin-2-ol
|
Type
|
ADDITION
|
Details
|
is treated with KOH pellets and dimethylsulfate
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 4 h at room temperature
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1)OC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |